((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane
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Overview
Description
((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. It features a trimethylsilane group attached to a methoxy group, which is further connected to a 1,3-dihydroisobenzofuran moiety. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane typically involves the reaction of 1,3-dihydroisobenzofuran with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
1,3-Dihydroisobenzofuran+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes.
Scientific Research Applications
((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which ((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in synthetic reactions. The specific pathways and molecular targets depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dihydroisobenzofuran-5-yl)methanamine
- Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate
Uniqueness
((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
919106-39-1 |
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Molecular Formula |
C12H18O2Si |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1,3-dihydro-2-benzofuran-5-ylmethoxy(trimethyl)silane |
InChI |
InChI=1S/C12H18O2Si/c1-15(2,3)14-7-10-4-5-11-8-13-9-12(11)6-10/h4-6H,7-9H2,1-3H3 |
InChI Key |
KZNOJCJNUHAVFC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1=CC2=C(COC2)C=C1 |
Origin of Product |
United States |
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